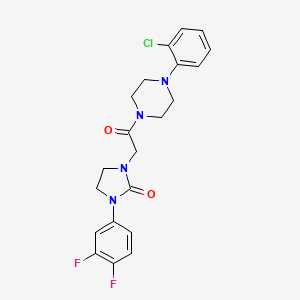![molecular formula C18H17ClN2O2 B2608606 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-52-8](/img/structure/B2608606.png)
5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as indolines . Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Specific chemical reactions involving “5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” are not available in the retrieved sources.Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide may be explored for their potential to bind with viral proteins and inhibit viral replication.
Anti-inflammatory Activity
The indole nucleus is known to possess anti-inflammatory capabilities. By modulating inflammatory pathways, indole derivatives can be used to treat conditions characterized by inflammation . Research into the specific anti-inflammatory mechanisms of this compound could lead to new therapeutic options for inflammatory diseases.
Anticancer Activity
Indole derivatives are also recognized for their anticancer activities. They can interact with various cellular targets and may induce apoptosis in cancer cells . The compound could be investigated for its efficacy in targeting specific cancer cell lines and its potential role in cancer therapy.
Anti-HIV Activity
Some indole derivatives have been identified as potential anti-HIV agents. They can interfere with the life cycle of the HIV virus, offering a pathway for the development of new anti-HIV drugs . The subject compound’s structure could be conducive to such applications, warranting further study.
Antioxidant Properties
Indole compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress . This property is beneficial in preventing oxidative damage-related diseases, and the compound’s effectiveness as an antioxidant could be a valuable area of research.
Antimicrobial and Antitubercular Activities
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics. Their activity against tuberculosis-causing bacteria is particularly noteworthy . Investigating the antimicrobial spectrum of 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide could lead to novel treatments for bacterial infections.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
The specific mode of action of 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide Indole derivatives are known to interact excellently with receptors , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-7-13-8-12(3-5-16(13)21-11)10-20-18(22)15-9-14(19)4-6-17(15)23-2/h3-9,21H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPWVJHEKHATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)

![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)

![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride](/img/structure/B2608533.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2608536.png)

![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)
![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)

